4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and quinoxaline ring system with a chlorine atom at the 4th position and a carboxylic acid group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be induced by visible light in the presence of an iridium catalyst and phenyliodine (III) dicyclohexanecarboxylate . Another method involves the use of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, which undergoes intramolecular cyclization to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes such as the three-component (one-pot) method. This method allows for the efficient synthesis of imidazoquinoxalines by combining appropriate starting materials in a single reaction vessel .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid can undergo various chemical reactions, including:
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazoquinoxaline derivatives.
Scientific Research Applications
4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid involves its interaction with specific molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions lead to the modulation of cellular signaling pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Pyrrolo[1,2-a]quinoxalines: These compounds have a pyrrole ring fused to the quinoxaline system.
Thiazolo[3,4-a]quinoxalines: These compounds contain a thiazole ring fused to the quinoxaline system.
Uniqueness: 4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group allows for a wide range of chemical modifications and biological activities .
Properties
Molecular Formula |
C11H6ClN3O2 |
---|---|
Molecular Weight |
247.64 g/mol |
IUPAC Name |
4-chloroimidazo[1,5-a]quinoxaline-8-carboxylic acid |
InChI |
InChI=1S/C11H6ClN3O2/c12-10-9-4-13-5-15(9)8-3-6(11(16)17)1-2-7(8)14-10/h1-5H,(H,16,17) |
InChI Key |
INXFAXODLHHXSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N3C=NC=C3C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.